2-Hydroxy-6-methylbenzaldehyde
Overview
Description
2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .
Biochemical Pathways
It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .
Result of Action
The action of this compound results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
This disruption can be achieved with redox-active compounds .
Cellular Effects
Benzaldehydes, including 2-Hydroxy-6-methylbenzaldehyde, have been found to have potent antifungal activity . They inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Molecular Mechanism
It is known that the oxygen in benzaldehydes can act as a nucleophile in competition with nitrogen, leading to the formation of a hemiketal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylbenzaldehyde can be synthesized from m-cresol through a multi-step process. The synthetic route involves:
- Protection of the hydroxyl group using a tetrahydropyranyl group.
- Blocking the active site (6-position) with a trimethylsilyl group via lithiation and subsequent silylation.
- Formylation through lithiation and quenching with dimethylformamide.
- Deprotection using trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, ensuring higher yields and purity. The process is optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The hydroxyl and aldehyde groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: 2-Hydroxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-6-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a component in the study of pheromones, particularly in astigmatid mites.
Industry: It is utilized in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
2-Hydroxy-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Contains an additional isopropyl group.
Uniqueness: 2-Hydroxy-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone component and its potential antifungal activity set it apart from other benzaldehyde derivatives.
Properties
IUPAC Name |
2-hydroxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342864 | |
Record name | 2-Hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-36-2 | |
Record name | 2-Hydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?
A1: this compound (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]
Q2: How does this compound function as a sex pheromone?
A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []
Q3: What is the chemical structure of this compound?
A3: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []
Q4: Can this compound be synthesized?
A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []
Q5: Has this compound been detected in other organisms?
A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []
Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?
A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []
Q7: What is the potential application of this compound in pest control?
A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]
Q8: Are there any analytical methods for detecting this compound?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]
Q9: What other compounds are frequently found with this compound in mite secretions?
A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]
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